molecular formula C17H15N3O2 B2810064 N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 952976-34-0

N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2810064
CAS No.: 952976-34-0
M. Wt: 293.326
InChI Key: LCKXGXJPVXHGDR-UHFFFAOYSA-N
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Description

“N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” is a synthetic organic compound that features a pyridine ring, an isoxazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the isoxazole core.

    Introduction of the Acetamide Group: The final step could involve the acylation of an amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the p-tolyl ring, forming a carboxylic acid.

    Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyridine and isoxazole rings could facilitate binding to specific sites on proteins, while the acetamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(pyridin-3-yl)-2-(5-(m-tolyl)isoxazol-3-yl)acetamide
  • N-(pyridin-3-yl)-2-(5-(o-tolyl)isoxazol-3-yl)acetamide

Uniqueness

“N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” is unique due to the specific substitution pattern on the isoxazole ring, which could influence its biological activity and chemical reactivity compared to other similar compounds.

Biological Activity

N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic organic compound that exhibits significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure with a pyridine ring, an isoxazole ring, and an acetamide moiety. The molecular formula is C18H17N3O2C_{18}H_{17}N_{3}O_{2} with a molecular weight of 307.3 g/mol.

Synthesis Methods:

  • Formation of the Isoxazole Ring: Achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides.
  • Attachment of the Pyridine Ring: Typically involves coupling reactions such as Suzuki or Heck reactions.
  • Introduction of the Acetamide Group: Finalized by acylation using acetic anhydride or acetyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory processes or cancer progression, leading to its anti-inflammatory and anticancer properties. The structural features, including the pyridine and isoxazole rings, enhance its binding affinity to biological targets, which modulates their activity effectively.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with similar structural motifs have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Anticancer Activity

This compound has been evaluated for its anticancer potential across various cell lines:

Cell Line IC50 (µM) Effect Observed
MCF712.50Growth inhibition
SF-26842.30Cytotoxicity
NCI-H46026.00Apoptosis induction

These findings suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Case Studies

  • Study on MCF7 Cells:
    A study demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 12.50 µM, indicating potent cytotoxic activity .
  • Inflammation Models:
    In animal models of inflammation, compounds similar to this acetamide derivative were shown to reduce edema and inflammatory markers significantly, supporting its potential therapeutic application in treating inflammatory diseases .

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-4-6-13(7-5-12)16-9-15(20-22-16)10-17(21)19-14-3-2-8-18-11-14/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKXGXJPVXHGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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